molecular formula C9H15NO3 B13075460 Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Katalognummer: B13075460
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: NGVISGLCSZPRGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is characterized by its spirocyclic structure, which includes a pyrrolidine and an oxolane ring. This compound is primarily used in research and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both nitrogen and oxygen atoms, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

the synthesis generally involves standard organic chemistry techniques such as cyclization, esterification, and purification through methods like chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds and understanding molecular interactions .

Eigenschaften

Molekularformel

C9H15NO3

Molekulargewicht

185.22 g/mol

IUPAC-Name

methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-4-10-5-9(7)2-3-13-6-9/h7,10H,2-6H2,1H3

InChI-Schlüssel

NGVISGLCSZPRGS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CNCC12CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.